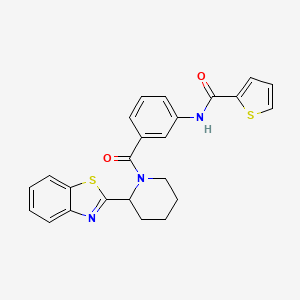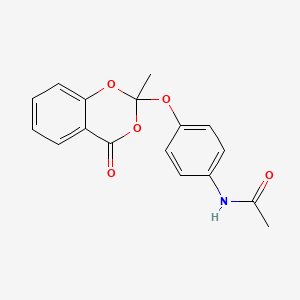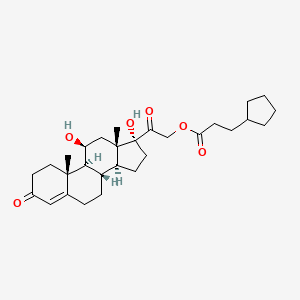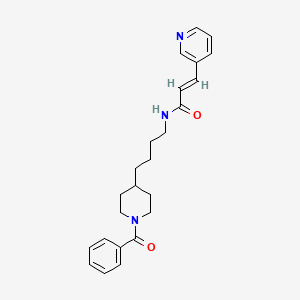
Daporinad
Vue d'ensemble
Description
Le daporinad, également connu sous le nom de FK866, est un inhibiteur hautement spécifique de la nicotinamide phosphoribosyl transférase (NAMPT). Cette enzyme joue un rôle crucial dans la biosynthèse du nicotinamide adénine dinucléotide (NAD+), qui est essentiel au métabolisme cellulaire et à la production d'énergie. En inhibant la NAMPT, le this compound induit l'apoptose dans les cellules tumorales, ce qui en fait un composé prometteur dans la recherche sur le cancer .
Applications De Recherche Scientifique
Daporinad has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of NAMPT in cellular metabolism.
Biology: Investigated for its effects on cellular processes such as apoptosis and autophagy.
Medicine: Explored as a potential therapeutic agent for various cancers, including melanoma, cutaneous T-cell lymphoma, and B-cell chronic lymphocytic leukemia.
Industry: Utilized in the development of novel anticancer drugs and as a reference compound in pharmacological studies
Mécanisme D'action
Target of Action
Daporinad, also known as FK866, is a highly specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT is an enzyme involved in the salvage pathway of NAD biosynthesis, playing a crucial role in cellular energy metabolism.
Mode of Action
This compound acts by inhibiting NAMPT, thereby disrupting the NAD salvage pathway . This inhibition leads to a decrease in the intracellular NAD level, which is essential for energy production and cellular functions. The reduction in NAD levels can induce apoptosis, particularly in cancer cells that have a high requirement for NAD .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NAD salvage pathway . By inhibiting NAMPT, this compound prevents the conversion of nicotinamide to nicotinamide mononucleotide, a key step in the NAD salvage pathway. This disruption can lead to a decrease in NAD levels, affecting various downstream processes dependent on NAD, including energy metabolism and DNA repair .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). A study has shown that this compound exhibits a linear pharmacokinetic tendency in the dose range from 5 to 10 mg/kg, but a non-linear tendency at a dose of 30 mg/kg in mice .
Result of Action
The primary molecular effect of this compound’s action is the induction of apoptosis, particularly in cancer cells . By inhibiting NAMPT and reducing NAD levels, this compound disrupts energy metabolism and other cellular functions, leading to cell death . This makes this compound a potential therapeutic agent for various cancers, including melanoma, cutaneous T-cell lymphoma, and B-cell chronic lymphocytic leukemia .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of this compound in mouse plasma was found to be stable for at least 4 hours at room temperature, two weeks long-term, and across three freeze/thaw cycles . .
Analyse Biochimique
Biochemical Properties
Daporinad plays a significant role in biochemical reactions as it specifically inhibits NAMPT . NAMPT is a rate-limiting enzyme involved in the generation of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in various biological processes . By inhibiting NAMPT, this compound disrupts the NAD-dependent metabolic processes, leading to a decrease in cellular energy production and eventually cell death .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, particularly in tumor cells . This is achieved through the disruption of NAD-dependent metabolic processes, which leads to a decrease in cellular ATP levels . The impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is largely due to its inhibition of NAMPT .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to NAMPT, thereby inhibiting the enzyme’s activity . This inhibition disrupts the biosynthesis of NAD, a crucial coenzyme involved in various biological processes, including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation . The disruption of these processes leads to a decrease in cellular ATP levels, inducing apoptosis, particularly in tumor cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects. It was found to be stable under various conditions: short-term (4 hours), long-term (2 weeks), and freeze/thaw (three cycles) . The effects of this compound on cellular function, including its impact on NAD-dependent metabolic processes and induction of apoptosis, have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In intravenous pharmacokinetic studies of this compound in mice, it showed a linear pharmacokinetic tendency in the dose range from 5 to 10 mg/kg, but a non-linear pharmacokinetic tendency at a dose of 30 mg/kg .
Metabolic Pathways
This compound is involved in the NAD biosynthesis pathway by inhibiting the enzyme NAMPT . This disruption affects the metabolic flux and metabolite levels within the cell, leading to a decrease in cellular ATP levels and eventually inducing apoptosis .
Transport and Distribution
Given its role as a NAMPT inhibitor, it can be inferred that it may be distributed wherever NAMPT is present within the cell .
Subcellular Localization
The subcellular localization of this compound is also yet to be fully understood. Considering its mechanism of action, it is likely that this compound localizes to the same subcellular compartments as NAMPT
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du daporinad implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement élevé et une pureté .
Méthodes de production industrielle : Dans les environnements industriels, la production de this compound est mise à l'échelle en utilisant des voies de synthèse optimisées pour garantir la rentabilité et l'efficacité. Le processus implique des réacteurs à grande échelle, un contrôle précis des paramètres réactionnels et des étapes de purification rigoureuses pour obtenir du this compound de qualité pharmaceutique .
Analyse Des Réactions Chimiques
Types de réactions : Le daporinad subit diverses réactions chimiques, notamment:
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le this compound en formes réduites avec des propriétés pharmacologiques différentes.
Réactifs et conditions courantes:
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, en fonction de la modification souhaitée.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound, chacun possédant des propriétés chimiques et biologiques uniques .
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment:
Chimie : Utilisé comme composé outil pour étudier le rôle de la NAMPT dans le métabolisme cellulaire.
Biologie : Investigué pour ses effets sur les processus cellulaires tels que l'apoptose et l'autophagie.
Médecine : Exploré comme agent thérapeutique potentiel pour divers cancers, notamment le mélanome, le lymphome cutané à cellules T et la leucémie lymphocytaire chronique à cellules B.
Industrie : Utilisé dans le développement de nouveaux médicaments anticancéreux et comme composé de référence dans les études pharmacologiques
5. Mécanisme d'action
Le this compound exerce ses effets en inhibant la nicotinamide phosphoribosyl transférase, entraînant une diminution des niveaux de nicotinamide adénine dinucléotide dans les cellules. Cette diminution perturbe le métabolisme cellulaire et la production d'énergie, induisant finalement l'apoptose dans les cellules tumorales. Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la nicotinamide phosphoribosyl transférase et l'activation ultérieure des voies apoptotiques .
Composés similaires:
FK866 : Un autre nom pour le this compound, avec des propriétés et des applications similaires.
APO866 : Un composé apparenté ayant des effets inhibiteurs similaires sur la nicotinamide phosphoribosyl transférase.
K22.175 : Un autre composé de la même classe, utilisé dans des applications de recherche similaires.
Unicité : Le this compound est unique en raison de sa grande spécificité pour la nicotinamide phosphoribosyl transférase et de ses effets apoptotiques puissants sur les cellules tumorales. Par rapport à d'autres composés similaires, le this compound a montré des résultats prometteurs dans les études précliniques et cliniques, ce qui en fait un outil précieux dans la recherche sur le cancer .
Comparaison Avec Des Composés Similaires
FK866: Another name for daporinad, with similar properties and applications.
APO866: A related compound with similar inhibitory effects on nicotinamide phosphoribosyl transferase.
K22.175: Another compound in the same class, used in similar research applications.
Uniqueness: this compound is unique due to its high specificity for nicotinamide phosphoribosyl transferase and its potent apoptotic effects on tumor cells. Compared to other similar compounds, this compound has shown promising results in preclinical and clinical studies, making it a valuable tool in cancer research .
Propriétés
IUPAC Name |
(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBNHDGDUADAGP-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026050 | |
| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658084-64-1, 201034-75-5, 658084-94-7 | |
| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658084-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daporinad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201034755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daporinad [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0658084641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daporinad | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12731 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2E)-N-[4-(1-Benzoyl-4-piperidinyl)butyl]-3-(3-pyridinyl)-2-propenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FK866 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)prop-2-enamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DAPORINAD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V71TF6V9M7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


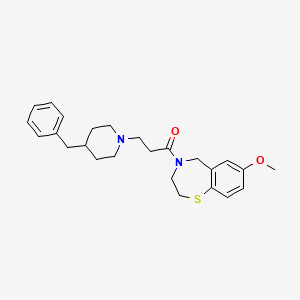
![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)
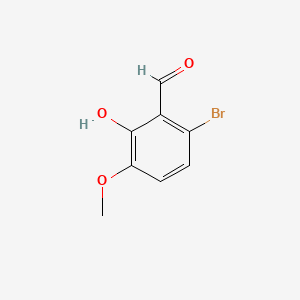
![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
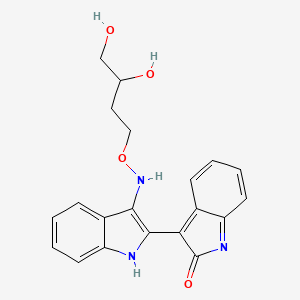
![3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one](/img/structure/B1663263.png)
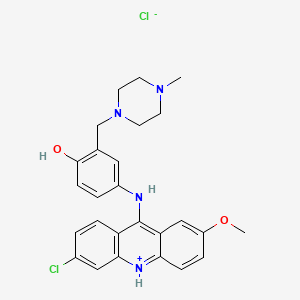
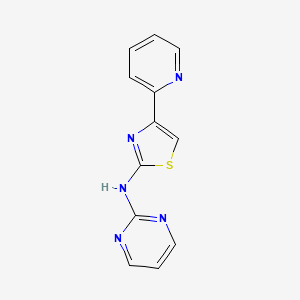
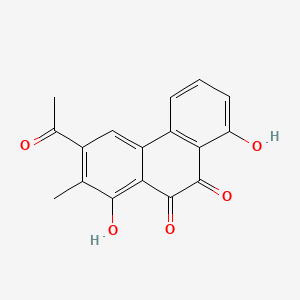

![2-Thiophenecarboxamide, 5-[6-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1663271.png)
